molecular formula C19H18N2O3S B2775161 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941995-35-3

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Número de catálogo: B2775161
Número CAS: 941995-35-3
Peso molecular: 354.42
Clave InChI: LOPHFDMHHCUUCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a sophisticated synthetic compound designed for research applications, particularly in the field of medicinal chemistry and neurodegenerative disease. Its structure incorporates a benzothiazole core, which is a privileged scaffold in drug discovery for targeting the central nervous system . The molecular design strategically combines this benzothiazole unit, linked to a pyrrolidin-1-yl moiety, with a phenoxyacetate ester group. The benzothiazole scaffold is recognized for its significant potential in neurodegenerative disease research, with derivatives being investigated as multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease (AD) . These compounds can be designed to simultaneously interact with multiple biological targets, such as the histamine H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . The inclusion of the phenoxyacetate group is also significant, as phenoxy acid derivatives are associated with a diverse range of biological activities, making them a subject of interest in the development of new pharmacologically active compounds . This hybrid structure suggests its primary research value lies in exploring synergistic pathways for treating multifactorial diseases. Researchers can utilize this chemical to investigate novel mechanisms of action, structure-activity relationships (SAR), and its potential as a multi-target therapeutic agent in preclinical models. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(13-23-14-6-2-1-3-7-14)24-15-8-9-16-17(12-15)25-19(20-16)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHFDMHHCUUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to its combination of a benzo[d]thiazole core, a pyrrolidine ring, and a phenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Actividad Biológica

The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes available data regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The structure of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate can be described as follows:

  • Core Structure : A benzo[d]thiazole moiety linked to a pyrrolidine group.
  • Functional Group : The presence of a phenoxyacetate group enhances its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant biological activities, including:

  • Antitumor Activity : Various thiazole derivatives have shown promising results against different cancer cell lines.
  • Anticonvulsant Activity : Some thiazole-based compounds have demonstrated efficacy in seizure models.

Antitumor Activity

Recent studies have focused on the antitumor potential of thiazole derivatives similar to 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate . The following table summarizes key findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.71Induction of apoptosis
Compound BHepG2 (Liver Cancer)10.23Inhibition of cell proliferation
Compound CPC3 (Prostate Cancer)8.45Cell cycle arrest at G2/M phase

These findings suggest that the structural features of thiazole derivatives contribute to their cytotoxic effects through various mechanisms, including apoptosis and cell cycle modulation.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored extensively. For instance, a study on pyrrolidine-containing thiazoles revealed:

  • Median Effective Dose (ED50) : 18.4 mg/kg in the pentylenetetrazol (PTZ) model.
  • Protection Index (PI) : 9.2, indicating a favorable therapeutic window.

The presence of the pyrrolidine ring appears to enhance anticonvulsant activity, likely due to its interaction with neurotransmitter systems involved in seizure activity.

Case Studies

  • Case Study 1 : A novel thiazole-pyridine hybrid was synthesized and tested against multiple cancer cell lines, showing superior efficacy compared to standard chemotherapy agents like doxorubicin.
    • Findings : The compound exhibited an IC50 value significantly lower than that of doxorubicin in several cancer models, suggesting enhanced potency.
  • Case Study 2 : In a preclinical model of epilepsy, a pyrrolidine-thiazole derivative was evaluated for its anticonvulsant effects.
    • Findings : The compound provided complete protection in seizure models with minimal toxicity, highlighting its potential as a therapeutic agent for epilepsy.

The biological activity of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is believed to be mediated through several mechanisms:

  • Interaction with Protein Targets : Similar compounds have shown interactions with proteins involved in apoptosis and cell cycle regulation.
  • Modulation of Signaling Pathways : Thiazoles can influence pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
  • Ion Channel Modulation : In anticonvulsant studies, these compounds may interact with ion channels that regulate neuronal excitability.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate?

Methodological Answer: The synthesis involves two key steps:

  • Step 1: Formation of the benzo[d]thiazole-pyrrolidine core via nucleophilic substitution. For example, 2-fluorobenzaldehyde derivatives can react with pyrrolidine under heated conditions (150°C in DMF with K₂CO₃) to introduce the pyrrolidin-1-yl group .
  • Step 2: Esterification of the hydroxyl group on the benzo[d]thiazole ring with 2-phenoxyacetyl chloride. This step typically employs coupling agents like DCC/DMAP in anhydrous dichloromethane.
  • Monitoring: Reaction progress is tracked via TLC (e.g., ethyl acetate/hexane mobile phase) and purified via column chromatography .

Q. What spectroscopic methods are used for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Key peaks include aromatic protons (δ 6.7–8.0 ppm) for the benzo[d]thiazole ring, pyrrolidine methylene signals (δ 3.3–3.5 ppm), and phenoxyacetate ester protons (δ 4.5–5.0 ppm) .
  • IR Spectroscopy: Confirm ester carbonyl stretching (~1740 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₉H₁₈N₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities from incomplete esterification (e.g., residual hydroxyl groups) can skew bioactivity data .
  • Assay Conditions: Standardize cell-based assays (e.g., IC₅₀ measurements) by controlling variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Structural Analogues: Compare activity with 2-phenylbenzo[d]thiazol-6-ol derivatives, which share a similar scaffold but lack the phenoxyacetate group, to isolate pharmacophoric contributions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • LogP Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the phenoxyacetate moiety to lower logP from ~3.5 to ≤2.5, enhancing aqueous solubility .
  • Prodrug Design: Convert the ester group to a carboxylic acid (hydrolyzable in vivo) to improve absorption .
  • Formulation: Use nanocarriers (e.g., liposomes) to enhance stability in physiological buffers, as the benzo[d]thiazole core may degrade under high pH .

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding to targets like COX-2 or kinases. Focus on interactions between the pyrrolidine nitrogen and catalytic residues (e.g., hydrogen bonding with Thr513 in COX-2) .
  • QSAR Models: Train models on analogues (e.g., thiazole-pyridazine hybrids) to correlate substituent electronegativity with anti-inflammatory activity .

Q. What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Step Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) in the pyrrolidine substitution step to simplify purification .
  • Catalysis: Use Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling (if aryl halides are intermediates) to reduce side products .
  • Process Monitoring: Implement in-line FTIR to detect intermediates and automate reaction quenching .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Assays: Compare microsomal stability (human vs. rodent) using LC-MS/MS to quantify parent compound depletion. Note species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • Isotope Labeling: Use ¹⁴C-labeled phenoxyacetate to track metabolic pathways and identify unstable moieties (e.g., ester hydrolysis vs. thiazole oxidation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.